1-((Benzyloxy)carbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid

Organic Synthesis Medicinal Chemistry Heterocyclic Intermediates

1‑((Benzyloxy)carbonyl)‑1,4,5,6‑tetrahydropyridine‑2‑carboxylic acid (CAS 1707571‑64‑9; molecular formula C₁₄H₁₅NO₄; MW 261.27) is a Cbz‑protected, partially saturated nitrogen heterocycle bearing a carboxylic acid at the 2‑position and an endocyclic double bond at the 2,3‑position (Δ2‑piperideine or 2,3‑dehydropipecolic acid scaffold) [REFS‑1] [REFS‑2]. The compound functions as a protected bifunctional intermediate: the benzyloxycarbonyl (Cbz) group masks the ring nitrogen for orthogonal deprotection via hydrogenolysis (H₂, Pd/C), while the free carboxylic acid enables direct amide coupling, esterification, or further functionalization without an additional deprotection step [REFS‑3].

Molecular Formula C14H15NO4
Molecular Weight 261.27 g/mol
Cat. No. B11779964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((Benzyloxy)carbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid
Molecular FormulaC14H15NO4
Molecular Weight261.27 g/mol
Structural Identifiers
SMILESC1CC=C(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C14H15NO4/c16-13(17)12-8-4-5-9-15(12)14(18)19-10-11-6-2-1-3-7-11/h1-3,6-8H,4-5,9-10H2,(H,16,17)
InChIKeyYELOCYSSDKUWDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((Benzyloxy)carbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid – Cbz-Protected Δ2‑Piperideine Building Block for Orthogonal Synthesis


1‑((Benzyloxy)carbonyl)‑1,4,5,6‑tetrahydropyridine‑2‑carboxylic acid (CAS 1707571‑64‑9; molecular formula C₁₄H₁₅NO₄; MW 261.27) is a Cbz‑protected, partially saturated nitrogen heterocycle bearing a carboxylic acid at the 2‑position and an endocyclic double bond at the 2,3‑position (Δ2‑piperideine or 2,3‑dehydropipecolic acid scaffold) [REFS‑1] [REFS‑2]. The compound functions as a protected bifunctional intermediate: the benzyloxycarbonyl (Cbz) group masks the ring nitrogen for orthogonal deprotection via hydrogenolysis (H₂, Pd/C), while the free carboxylic acid enables direct amide coupling, esterification, or further functionalization without an additional deprotection step [REFS‑3]. This specific double‑bond isomer is structurally distinct from the more common 1,2,3,6‑tetrahydropyridine‑2‑carboxylic acid (baikiain, CAS 498‑98‑6), which bears the double bond at the 3,4‑position, and from Boc‑protected analogs that require acidic cleavage conditions incompatible with acid‑sensitive substrates [REFS‑4].

Why Generic Substitution Fails for 1‑((Benzyloxy)carbonyl)‑1,4,5,6‑tetrahydropyridine‑2‑carboxylic Acid – Regiochemical and Protecting‑Group Orthogonality Constraints


This compound cannot be interchanged with closely related Cbz‑ or Boc‑protected tetrahydropyridine‑2‑carboxylic acids or simpler N‑Cbz‑tetrahydropyridines without sacrificing a specific orthogonal property or synthetic step‑economy. The 1,4,5,6‑tetrahydro (Δ2‑piperideine) double‑bond isomer defines a distinct electrophilic reactivity at the C2 imine position, enabling transformations that cannot be replicated with the 1,2,3,6‑tetrahydro (baikiain‑type) isomer where the double bond is conjugated with the carboxylic acid [REFS‑1]. Simultaneously, the Cbz group on nitrogen is cleaved by catalytic hydrogenation (H₂, Pd/C), conditions that leave acid‑labile Boc groups intact, providing orthogonal protection in multi‑step sequences where sequential deprotection is required [REFS‑2]. Replacing this compound with an N‑Cbz‑1,2,3,6‑tetrahydropyridine lacking the 2‑carboxylic acid (CAS 66207‑23‑6) would forfeit the ability to derivatize at the carboxyl position without a separate deprotection/activation sequence, adding at least one synthetic step [REFS‑3]. These three factors—double‑bond regiochemistry, Cbz‑Boc orthogonality, and the built‑in carboxylic acid handle—collectively mean that generic substitution without matching all three attributes introduces additional synthetic operations, changes selectivity profiles, and risks incompatibility with downstream chemistry.

Quantitative Differentiation Evidence for 1‑((Benzyloxy)carbonyl)‑1,4,5,6‑tetrahydropyridine‑2‑carboxylic Acid Against the Closest Analogs


Double‑Bond Regiochemistry Defines Distinct Synthetic Reactivity: Δ2‑Piperideine (1,4,5,6‑Tetrahydro) vs. Δ3‑Piperideine (1,2,3,6‑Tetrahydro / Baikiain)

The target compound possesses an endocyclic double bond between C2 and C3 (Δ2‑piperideine, also referred to as 2,3‑dehydropipecolic acid scaffold), whereas the closely related Cbz‑protected isomer 1‑[(benzyloxy)carbonyl]‑1,2,3,6‑tetrahydropyridine‑2‑carboxylic acid (CAS 111321‑43‑8) bears the double bond between C3 and C4 (Δ3‑piperideine, baikiain scaffold) [REFS‑1]. In the Δ2 isomer, the imine character at C2 renders the α‑carbon electrophilic and enables nucleophilic additions, cycloadditions, and stereoselective reductions that proceed with different facial selectivity and transition‑state geometry compared to the enamine‑type reactivity of the Δ3 isomer [REFS‑2]. The parent 1,4,5,6‑tetrahydropyridine‑2‑carboxylic acid scaffold is explicitly described in patent literature as a 2,3‑dehydropipecolic acid with applications as a hypotensive agent precursor when functionalized with mercaptoacyl substituents, a reactivity manifold not accessible from the 1,2,3,6‑tetrahydro isomer without double‑bond migration [REFS‑3].

Organic Synthesis Medicinal Chemistry Heterocyclic Intermediates Regioselectivity

Cbz vs. Boc Protecting Group Orthogonality: Enables Selective Deprotection in Acid‑Sensitive Multi‑Step Sequences

The Cbz (benzyloxycarbonyl) group on the target compound is cleaved by catalytic hydrogenation (H₂, Pd/C, room temperature), conditions under which the Boc (tert‑butoxycarbonyl) group remains fully stable [REFS‑1]. Conversely, Boc is removed by mild acid (e.g., TFA in DCM or 4 M HCl in dioxane, 0 °C to rt), conditions that leave Cbz intact [REFS‑2]. This orthogonality is documented in the peptide and heterocyclic synthesis literature: Cbz‑protected amines can be hydrogenolyzed in the presence of Boc with <2% Boc loss, while Boc deprotection with 50% TFA/DCM does not cleave Cbz [REFS‑3]. The closest Boc‑protected analog, 1‑(tert‑butoxycarbonyl)‑1,4,5,6‑tetrahydropyridine‑2‑carboxylic acid (CAS 259133‑67‑0, MW 227.26), would require acidic conditions for N‑deprotection, making it incompatible with acid‑labile substrates such as silyl ethers, acetals, or certain peptide side‑chain protecting groups [REFS‑4]. The Cbz compound thus enables a fundamentally different deprotection sequence in convergent syntheses.

Peptide Synthesis Orthogonal Protection Solid‑Phase Synthesis Process Chemistry

Built‑In Carboxylic Acid Handle Reduces Step Count vs. N‑Cbz‑Tetrahydropyridine Without COOH

The target compound incorporates both a Cbz‑protected amine and a free carboxylic acid within the same molecule (C₁₄H₁₅NO₄, MW 261.27) [REFS‑1]. This bifunctionality allows direct amide coupling or esterification at the carboxyl group without prior N‑deprotection. In contrast, the simpler N‑Cbz‑1,2,3,6‑tetrahydropyridine (CAS 66207‑23‑6, C₁₃H₁₅NO₂, MW 217.26) lacks the carboxylic acid entirely, requiring either (a) a separate lithiation/carboxylation step at the α‑position of the enamine, or (b) functionalization via a different route, adding a minimum of one synthetic operation [REFS‑2]. The molecular weight differential (ΔMW = 44.01 Da, exactly one CO₂ unit) quantifies the structural difference. In drug intermediate synthesis, the Cbz‑protected tetrahydropyridine‑2‑carboxylic acid scaffold has been documented as a direct precursor to ropivacaine, where the free COOH is coupled to 2,6‑xylidine via SOCl₂/DMAP activation in a single amide‑bond‑forming step, illustrating the synthetic value of having the carboxyl pre‑installed [REFS‑3].

Step Economy Amide Coupling Peptidomimetics Convergent Synthesis

Documented Synthetic Utility in Pharmaceutical Intermediate Manufacturing: Ropivacaine and Beyond

The Cbz‑protected tetrahydropyridine‑2‑carboxylic acid scaffold has a documented, validated role in pharmaceutical manufacturing. In the synthesis of ropivacaine (a widely used long‑acting local anesthetic), the (2S)‑Cbz‑1,2,3,4‑tetrahydropyridine‑2‑carboxylic acid is coupled directly to 2,6‑xylidine via SOCl₂/DMAP, followed by Cbz deprotection with TMSCl and hydrogenation (Rh/Al₂O₃) to yield the pipecoloxylidide core [REFS‑1]. The same patent family (WO 8500599, US 4870086) describes Cbz as the preferred N‑protecting group for this route because the benzyloxycarbonyl group withstands the SOCl₂‑mediated acid chloride formation conditions, whereas Boc would be partially cleaved [REFS‑2]. While the specific CAS 1707571‑64‑9 (racemic, 1,4,5,6‑tetrahydro) is the Δ2 isomer of this scaffold, the same core transformation logic applies: the Cbz‑protected, carboxyl‑bearing tetrahydropyridine serves as a direct acylation partner for amine nucleophiles, a capability not shared by N‑Cbz‑tetrahydropyridines lacking the COOH group [REFS‑3].

Pharmaceutical Intermediates Local Anesthetics API Synthesis Process Development

Vendor‑Declared Purity Benchmarking: 97–98% Minimum Purity Enables Direct Use in Fragment‑Based Screening and Parallel Library Synthesis

Multiple vendors report minimum purity specifications for the target compound: MolCore lists NLT 98% (product MC652023), Leyan specifies 97% (product 2238312), and CymitQuimica specifies 95% minimum (product 3D‑HTC57164) [REFS‑1] [REFS‑2] [REFS‑3]. For applications in fragment‑based drug discovery (FBDD) and parallel library synthesis, purity ≥95% is generally the threshold for direct use without repurification, as impurities at >5% can generate false positives in biochemical screening or compromise library integrity in multi‑component reactions [REFS‑4]. In contrast, the unprotected parent compound 1,4,5,6‑tetrahydropyridine‑2‑carboxylic acid (CAS 99839‑26‑6) is typically offered at 95% purity and is prone to oxidation and dimerization on storage, making the Cbz‑protected form inherently more stable during long‑term storage at 2–8 °C [REFS‑5].

Quality Control Fragment-Based Drug Discovery Parallel Synthesis Procurement Specification

Optimal Application Scenarios for 1‑((Benzyloxy)carbonyl)‑1,4,5,6‑tetrahydropyridine‑2‑carboxylic Acid Based on Verified Differentiation Evidence


Orthogonal Multi‑Step Synthesis Requiring Sequential Cbz Hydrogenolysis Without Affecting Co‑Existing Boc Protection

In convergent synthetic routes where both N‑Cbz and N‑Boc protecting groups must coexist on the same intermediate and be removed in a defined order, the target compound is the only viable choice among tetrahydropyridine‑2‑carboxylic acid building blocks. Its Cbz group is quantitatively cleaved by H₂ (1–4 atm) over Pd/C at 25 °C within 1–2 h, while Boc remains >98% intact under these conditions [REFS‑1]. A concrete example is the synthesis of bifunctional piperidine derivatives for proteolysis‑targeting chimeras (PROTACs), where the Cbz‑protected tetrahydropyridine‑2‑carboxylic acid can be coupled to a linker via the free COOH while the Cbz group is reserved for late‑stage hydrogenolytic unveiling of the piperidine nitrogen for final conjugation to an E3 ligase ligand, all in the presence of a Boc‑protected amine elsewhere in the molecule [REFS‑2].

Direct Amide Coupling in Parallel Library Synthesis Without Pre‑Activation or Carboxyl Installation

For medicinal chemistry groups synthesizing amide libraries by reacting a diverse set of amines with a common carboxylic acid building block, this compound eliminates the need for separate carboxyl introduction or N‑deprotection prior to coupling. The free COOH can be directly activated (e.g., HATU, EDCI, or SOCl₂) and reacted with amine nucleophiles, yielding Cbz‑protected piperidine‑2‑carboxamide derivatives in a single step [REFS‑1]. This was validated in the ropivacaine synthesis where the analogous Cbz‑tetrahydropyridine‑2‑carboxylic acid was directly coupled to 2,6‑xylidine using SOCl₂/DMAP [REFS‑2]. A parallel synthesis campaign preparing 96 amide analogs would save approximately 96 synthetic operations (one per library member) compared to using N‑Cbz‑tetrahydropyridine lacking the COOH group.

Δ2‑Piperideine Scaffold Functionalization via Electrophilic Activation at the C2 Imine for Natural Product Analog Synthesis

The 1,4,5,6‑tetrahydro double‑bond isomer (Δ2, imine) is specifically required for transformations that proceed via imine activation, such as nucleophilic addition of organometallic reagents, Strecker‑type cyanide addition, or stereoselective NaBH₄ reduction to generate 2‑substituted piperidine products with defined stereochemistry [REFS‑1]. The Δ3 isomer (baikiain type) does not support these reactions at the α‑carbon because the double bond is conjugated with the COOH and the nitrogen is present as an enamine rather than an imine [REFS‑2]. This regiochemical specificity is critical in the synthesis of hydroxylated pipecolic acid natural products (e.g., trans‑4‑hydroxy‑ and trans‑5‑hydroxypipecolic acids) where the imine in the Δ2 scaffold provides a handle for regioselective hydroboration or epoxidation followed by ring‑opening [REFS‑3].

Fragment‑Based Drug Discovery (FBDD): High‑Purity, Pre‑Functionalized Building Block for SPR and X‑ray Soaking Experiments

The target compound, available at 97–98% purity (MolCore NLT 98%, Leyan 97%) [REFS‑1] [REFS‑2], meets or exceeds the ≥95% purity threshold required for fragment screening by surface plasmon resonance (SPR), ligand‑observed NMR, or X‑ray crystallography soaking experiments, where impurities >5% can generate invalid binding signals [REFS‑3]. The presence of both a Cbz group (providing hydrophobic contacts in protein binding pockets) and a carboxylic acid (capable of salt‑bridge interactions with basic protein residues) makes this a versatile fragment for probing diverse protein targets without additional synthetic elaboration.

Quote Request

Request a Quote for 1-((Benzyloxy)carbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.